

m-PEG-thiol 1000 Da: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	m-PEG-thiol (MW 1000)	
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This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol 1000 Da). This document is intended for researchers, scientists, and drug development professionals working in the fields of bioconjugation, nanotechnology, and targeted drug delivery.

Core Chemical and Physical Properties

m-PEG-thiol 1000 Da, also known by synonyms such as mPEG-SH, HS-PEG, and sulfhydryl PEG, is a monofunctional polyethylene glycol derivative.[1] It possesses a methoxy group at one terminus and a reactive thiol (-SH) group at the other, making it a valuable tool for a variety of chemical modifications.[1][2] The hydrophilic polyethylene glycol spacer enhances the solubility and stability of conjugated molecules in aqueous media and can reduce non-specific binding.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of m-PEG-thiol 1000 Da compiled from various suppliers and scientific literature.



Property	Value	References
Average Molecular Weight (Mn)	~1000 g/mol	[1][3][5][6]
Synonyms	mPEG-SH, HS-PEG, Thiol PEG, Sulfhydryl PEG	[1][4]
Appearance	White to off-white solid or semi-solid	[1][4]
Purity	>95%	[1]
Solubility	Soluble in water, ethanol, chloroform, DMSO	[1][4]
Reactive Group	Thiol (-SH)	[1][4]
Storage Conditions	-20°C, protect from light and moisture	[1][3][4]

Reactivity and Applications

The terminal thiol group of m-PEG-thiol 1000 Da exhibits high reactivity towards a range of functional groups and surfaces. This reactivity is the foundation of its widespread use in bioconjugation and materials science.

Key Reactions:

- Thiol-Maleimide Coupling: The thiol group reacts specifically and efficiently with maleimide groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[7][8] This reaction is a cornerstone of bioconjugation for linking proteins, peptides, and other biomolecules.[8]
- Gold Surface Modification: The thiol group has a strong affinity for gold surfaces, enabling
 the functionalization of gold nanoparticles (AuNPs) and gold films.[1][4][5] This modification
 enhances the stability of AuNPs in biological media and provides a platform for further
 functionalization.[5][9]
- Reaction with Other Thiol-Reactive Groups: Besides maleimides, the thiol group can also react with other functional groups such as iodoacetyl and pyridyldithio moieties.[4]



Primary Applications:

- PEGylation: The process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their solubility, stability, and circulation time, while reducing their immunogenicity.[1][4]
- Drug Delivery: m-PEG-thiol is utilized in the development of drug delivery systems, including the surface modification of nanocarriers like gold nanorods to enhance their biocompatibility and drug-loading capacity.[5][6]
- Surface Modification: It is used to modify surfaces to prevent non-specific binding of proteins and cells, which is crucial for the development of biosensors and medical implants.[1][4]

Experimental Protocols

This section provides detailed methodologies for two common applications of m-PEG-thiol 1000 Da: the conjugation to a maleimide-functionalized protein and the surface modification of gold nanoparticles.

Protocol 1: Thiol-Maleimide Conjugation to a Protein

This protocol outlines the steps for conjugating m-PEG-thiol to a protein containing a maleimide group.

Materials:

- Maleimide-functionalized protein
- m-PEG-thiol 1000 Da
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed[10]
- Quenching Reagent (optional): L-cysteine or N-ethylmaleimide[7]
- Purification system (e.g., size-exclusion chromatography)[10]

Procedure:



- Protein Preparation: Dissolve the maleimide-functionalized protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[7]
- m-PEG-thiol Preparation: Prepare a stock solution of m-PEG-thiol 1000 Da in the conjugation buffer.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG-thiol solution to the protein solution.[7][10]
- Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.[7][10] Protect the reaction from light if using a light-sensitive molecule.[7]
- Quenching (Optional): To stop the reaction, add a molar excess of a quenching reagent. Use
 L-cysteine to quench unreacted maleimide groups on the protein or N-ethylmaleimide to
 quench unreacted m-PEG-thiol.[7]
- Purification: Purify the resulting PEGylated protein conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG and quenching reagents.[10]

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of citrate-capped gold nanoparticles with m-PEG-thiol.

Materials:

- Citrate-capped gold nanoparticle suspension
- m-PEG-thiol 1000 Da
- Deionized water
- Centrifugation equipment

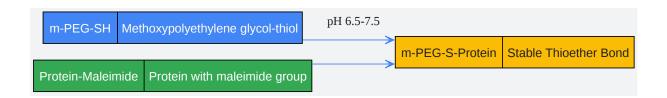
Procedure:



- m-PEG-thiol Solution Preparation: Prepare a stock solution of m-PEG-thiol 1000 Da in deionized water.
- Functionalization: Add an excess of the m-PEG-thiol solution to the citrate-capped AuNP suspension (a ratio of >3 x 10⁴ m-PEG-thiol molecules per GNP is suggested as a starting point).[11]
- Incubation: Stir the resulting suspension overnight at room temperature.[11]
- Purification: Clean the PEGylated AuNPs by centrifugation. A typical condition is 17,000g for 18 minutes.[11]
- Washing: Remove the supernatant and resuspend the nanoparticle pellet in an equal volume of deionized water.[11]
- Repeat Purification: Repeat the centrifugation and washing steps multiple times (e.g., 6 times) to ensure the removal of unbound m-PEG-thiol.[11]

Visualizations

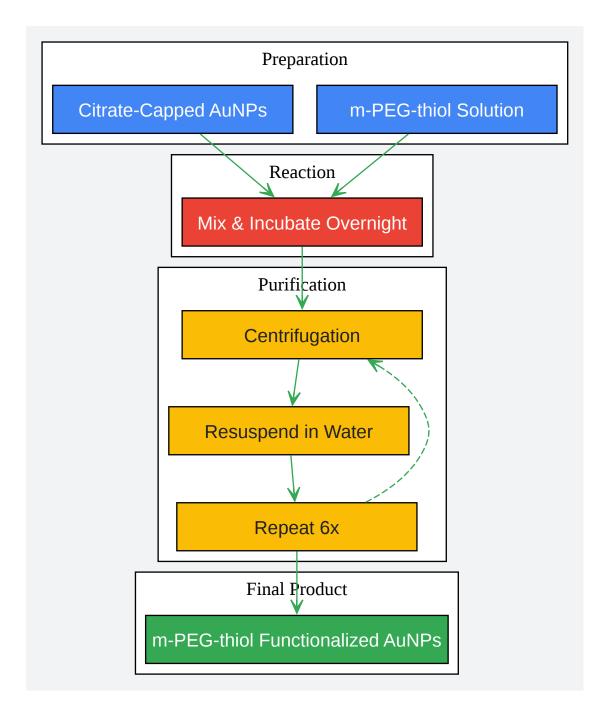
The following diagrams illustrate the key reaction mechanism and an experimental workflow involving m-PEG-thiol 1000 Da.



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Thiol-Maleimide Conjugation Reaction





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